molecular formula C21H26N2O4S B3209989 N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-propoxybenzenesulfonamide CAS No. 1060367-23-8

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-propoxybenzenesulfonamide

Cat. No. B3209989
CAS RN: 1060367-23-8
M. Wt: 402.5 g/mol
InChI Key: QVWHXYRTMMPPFE-UHFFFAOYSA-N
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Description

“N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-propoxybenzenesulfonamide” is a complex organic compound. It contains a pyrrolidin-1-yl group, which is a five-membered ring with one nitrogen atom . This group is often found in biologically active compounds . The compound also contains a phenyl group and a propoxybenzenesulfonamide group .


Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves reactions with (hetero)aromatic C-nucleophiles . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .


Chemical Reactions Analysis

Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . Monocarbonyl analogs of cyclic imides, N-phenylpyrrolidin-2-ones and N-phenyldihydro-1H-pyrrol-2-ones, acted as potential protoporphyrinogen oxidase (PPO) inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

While the specific mechanism of action for “N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-propoxybenzenesulfonamide” is not mentioned in the sources, similar compounds have shown various biological activities. For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .

Future Directions

The future directions in the study of similar compounds involve the synthesis of various pyrrolone and pyrrolidinone derivatives . These derivatives can be used for the future development of novel compounds active against different infections and diseases . The current work is a continuation of these studies, aiming to increase the number of C-nucleophiles reactive toward N-(4,4-diethoxybutyl)pyrimidin-2-amine, significantly expanding the applicability of this reaction and opening new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .

properties

IUPAC Name

N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-2-15-27-19-9-11-20(12-10-19)28(25,26)22-18-7-5-17(6-8-18)16-21(24)23-13-3-4-14-23/h5-12,22H,2-4,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWHXYRTMMPPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-propoxybenzenesulfonamide
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N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-propoxybenzenesulfonamide
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